
Chlorphentermine
Übersicht
Beschreibung
Chlorphentermin, auch bekannt unter den Handelsnamen Apsedon, Desopimon und Lucofen, ist ein serotonerges Appetitzügler, das zur Amphetamin-Familie gehört. Es wurde 1962 entwickelt und ist das 4-Chlor-Derivat des bekannteren Appetitzüglers Phentermin . Chlorphentermin wirkt als hochspezifischer Serotonin-Freisetzungsstoff (SRA) und wurde hauptsächlich als Anoretikum eingesetzt .
Herstellungsmethoden
Chlorphentermin kann durch verschiedene Methoden synthetisiert werden:
Alkylierungsmethode: Die Alkylierung von 4-Chlorbenzylchlorid mit 2-Nitropropan ergibt Nitrochlorphentermin.
Grignard-Reaktion: Die Grignard-Reaktion von 4-Chlorbenzylchlorid mit Aceton bildet 1-(4-Chlorphenyl)-2-methylpropan-2-ol. Die Ritter-Reaktion dieses Alkohols mit Natriumcyanid in Gegenwart von Säure ergibt N-Formyl-1-(4-Chlorphenyl)-2-amino-2-methylpropan.
Vorbereitungsmethoden
Chlorphentermine can be synthesized through several methods:
Alkylation Method: The alkylation of 4-chlorobenzyl chloride with 2-nitropropane yields nitrothis compound.
Grignard Reaction: The Grignard reaction of 4-chlorobenzyl chloride with acetone forms 1-(4-chlorophenyl)-2-methylpropan-2-ol. The Ritter reaction of this alcohol with sodium cyanide in the presence of acid gives N-formyl-1-(4-chlorophenyl)-2-amino-2-methylpropane.
Analyse Chemischer Reaktionen
Chlorphentermin unterliegt verschiedenen chemischen Reaktionen:
Oxidation: Chlorphentermin kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Die Reduktion von Nitrochlorphentermin ergibt Chlorphentermin.
Substitution: Das Chloratom in Chlorphentermin kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Nitropropan, Natriumcyanid und verschiedene Reduktionsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Chlorphentermin mit modifizierten funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
Appetite Suppression
Chlorphentermine was initially developed as an appetite suppressant for weight management. Its efficacy in reducing food intake has been demonstrated in various studies, although it is less commonly prescribed today due to the rise of alternative medications with fewer side effects.
Respiratory Conditions
Recent studies have explored this compound's potential in treating respiratory conditions, particularly its role as an antihistamine. As a histamine H1 receptor antagonist, this compound can alleviate symptoms associated with allergies, hay fever, and asthma by blocking the effects of histamine in the body .
- Case Study : A randomized double-blind study evaluated this compound's effectiveness in relieving symptoms of the common cold. Results indicated significant symptom relief compared to placebo, demonstrating its utility in managing acute respiratory infections .
Antiviral Properties
This compound has shown promise as an antiviral agent, particularly against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Research indicates that this compound can interfere with viral adsorption and replication, suggesting a multitarget approach against respiratory viruses .
- Data Table: Antiviral Efficacy of this compound
Pharmacological Mechanisms
This compound's pharmacological effects are primarily attributed to its interaction with neurotransmitter systems. It increases serotonin levels in the brain, which contributes to its appetite-suppressing effects. Additionally, it has been shown to enhance pulmonary phospholipid levels when administered over extended periods, indicating potential benefits for respiratory health .
Safety and Side Effects
While this compound has demonstrated various therapeutic benefits, it is essential to consider its safety profile. Common side effects include drowsiness, dry mouth, and dizziness, typical of many antihistamines. Long-term use can lead to tolerance and dependence; thus, it should be prescribed cautiously.
Wirkmechanismus
Chlorphentermine acts as a highly selective serotonin releasing agent (SRA). It increases the release of serotonin from presynaptic neurons, leading to increased serotonin levels in the synaptic cleft. This action is responsible for its appetite-suppressing effects. prolonged use of this compound can lead to pulmonary hypertension and cardiac fibrosis due to its serotonergic effects .
Vergleich Mit ähnlichen Verbindungen
Chlorphentermin ähnelt anderen Appetitzüglern wie Phentermin, Fenfluramin und Aminorex. Es ist einzigartig in seinen hochspezifischen Serotonin-Freisetzungseigenschaften. Im Gegensatz zu Phentermin, das immer noch verwendet wird, wurde Chlorphentermin aufgrund von Sicherheitsbedenken vom Markt genommen . Weitere ähnliche Verbindungen sind:
Phentermin: Ein weit verbreiteter Appetitzügler mit einem anderen Wirkmechanismus.
Fenfluramin: Zurückgezogen aufgrund seiner Verbindung mit Herzklappenerkrankungen.
Aminorex: Zurückgezogen aufgrund seiner Verbindung mit pulmonaler Hypertonie.
Das einzigartige serotonerge Profil von Chlorphentermin unterscheidet es von diesen Verbindungen, trägt aber auch zu seinen Sicherheitsbedenken bei.
Biologische Aktivität
Chlorphentermine is a compound primarily known for its use as an appetite suppressant and its role in the treatment of obesity. It exhibits a unique pharmacological profile, acting as a selective serotonin releasing agent (SSRA) with distinct effects on neurotransmitter systems. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Pharmacodynamics
This compound's mechanism of action involves the modulation of serotonin, dopamine, and norepinephrine levels in the brain. The following table summarizes its pharmacodynamic properties compared to other related compounds:
Compound | NE (nM) | DA (nM) | 5-HT (nM) |
---|---|---|---|
Phenethylamine | 10.9 | 39.5 | >10,000 |
Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |
para-Chloroamphetamine | 23.5–26.2 | 42.2–68.5 | 28.3 |
Phentermine | 28.8–39.4 | 262 | 2,575–3,511 |
This compound | >10,000 (RI) | 935–2,650 | 18.2–30.9 |
Notes:
- NE: Norepinephrine
- DA: Dopamine
- 5-HT: Serotonin
- RI: Receptor Inhibition
This compound demonstrates a significantly higher effective concentration (EC50) for serotonin release (30.9 nM) compared to dopamine (2,650 nM) and is inactive as a norepinephrine releasing agent but serves as a moderately potent norepinephrine reuptake inhibitor (IC50 = 451 nM) .
Behavioral Effects in Animal Studies
In animal studies, this compound has been shown to increase serotonin levels robustly and dose-dependently in the brain without stimulating locomotor activity like other amphetamines such as dextroamphetamine and phentermine . Notably, it does not produce stereotypies or the head-twitch response associated with psychedelic effects.
Appetite Suppression and Weight Loss
A significant area of research regarding this compound involves its efficacy in appetite suppression and weight loss. Clinical trials have indicated that this compound can lead to weight reduction in obese patients when combined with dietary modifications . The specific mechanisms behind its appetite-suppressing effects are linked to its serotonergic activity.
Case Studies
- Anaphylaxis Induced by this compound : A study reported two cases of anaphylaxis following the administration of chlorpheniramine maleate, highlighting potential adverse reactions associated with antihistamines in sensitive individuals .
- Antiviral Properties : Recent research has identified chlorpheniramine's potential antiviral properties against SARS-CoV-2 by interfering with viral adsorption and replication processes . This suggests that chlorpheniramine may have broader therapeutic applications beyond its traditional use.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-methylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKAMNXUHHNZLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022806 | |
Record name | Chlorphentermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
100-102 °C at 2.00E+00 mm Hg, 100-102 °C @ 2 MM HG | |
Record name | Chlorphentermine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01556 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORPHENTERMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
WHITE TO OFF-WHITE POWDER; ODORLESS & HAS BITTER TASTE; FREELY SOL IN WATER & ALC; SPARINGLY SOL IN CHLOROFORM; PRACTICALLY INSOL IN ETHER /CHLORPHENTERMINE HYDROCHLORIDE/ | |
Record name | CHLORPHENTERMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
MOST ANOREXIANTS ARE STIMULANTS OF CNS ... RESULTS OF ... ANIMAL STUDIES HAVE SUGGESTED, BUT NOT PROVED, THAT ALL ANOREXIANTS EXCEPT MAZINDOL ... AFFECT APPETITE CONTROL CENTERS OF HYPOTHALAMUS ... . /ANOREXIANTS/, MOST ANOREXIANTS ARE STIMULANTS OF CNS ... ., The binding of chlorphentermine to phospholipids in alveolar lavage materials and lung cells was studied in rats. In a preliminary experiment, lungs removed from male Sprague Dawley rats were lavaged. The lavage fluid was incubated with 10 mM chlorphentermine and 50 micromolar 1-anilino-8-naphthalene sulfonate. After differential centrifugation, the extent of binding of chlorphentermine to phospholipids in the various lavage fractions was determined using a fluorometric assay based on 1-anilino-8-naphthalene sulfonate. Chlorphentermine was bound equally to phospholipids in all fractions. Male Sprague Dawley rats were injected with 25 mg/kg (14)C labeled chlorphentermine daily for 3 days. They were killed 24 hr after the last dose and the lungs were removed and lavaged. The extent of chlorphentermine/phospholipid binding in the cell free whole lavage fluid, alveolar macrophages, type II cells, and other pneumocytes was determined. Chlorphentermine was bound to phospholipids in whole lavage fluid in a 1:100 mole ratio. Chlorphentermine bound to phospholipids in the alveolar macrophages, type II cells, and other lung lung cells in mole ratios of 1:18, 1:33, and 1:333, respectively. The authors conclude that chlorphentermine binds to pulmonary surfactant phospholipids in vitro. In vivo, it binds to phospholpids in at least three different compartments: acellular lavage fluid, alveolar macrophages, and type II cells. The interaction of chlorphentermine with phosphoplipids may impair phospholipid degradation resulting in phospholipidosis in surfactant materials and alveolar macrophages. | |
Record name | CHLORPHENTERMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
LIQUID | |
CAS No. |
461-78-9 | |
Record name | Chlorphentermine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorphentermine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorphentermine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01556 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chlorphentermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0022806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorphentermine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORPHENTERMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHW07912O7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORPHENTERMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of chlorphentermine?
A1: While the exact mechanism remains under investigation, research suggests this compound exerts its anorectic effect by interacting with the central nervous system, potentially within the lateral hypothalamus. [] Studies also show its effect is reduced by pretreatment with tetrabenazine, a monoamine depleter, implicating the role of monoamines like serotonin in its action. []
Q2: Does this compound influence the cardiovascular system?
A2: Yes, this compound exhibits cardiovascular effects similar to diethylpropion and d-amphetamine, including positive chronotropic and inotropic effects on the heart. [] It also induces a pressor response, causes transient vasoconstriction in the femoral artery, and transiently increases coronary blood flow when administered directly into the coronary artery. []
Q3: What is the most notable adverse effect associated with chronic this compound administration?
A3: Chronic this compound administration is primarily associated with the development of phospholipidosis, a metabolic disorder characterized by the excessive accumulation of phospholipids within lysosomes, leading to the formation of lamellar bodies in various tissues. [, , , , , , ]
Q4: Which organs are most susceptible to this compound-induced phospholipidosis?
A4: Lungs are particularly susceptible to this compound-induced phospholipidosis, exhibiting significant increases in total phospholipid content and all individual phospholipid classes, particularly phosphatidylcholine. [, , ] The kidneys are also affected, showing elevated levels of various phospholipid components, especially phosphatidylinositol. [, ] Additionally, the adrenal cortex, particularly in rats, demonstrates significant lipid accumulation. []
Q5: What is the proposed mechanism behind this compound-induced phospholipidosis?
A5: The prevailing hypothesis suggests this compound's amphiphilic nature enables its interaction with phospholipids, leading to their accumulation within lysosomes. [, , , ] This accumulation may stem from impaired lysosomal phospholipid degradation, potentially due to the inhibition of enzymes like phospholipase C. [, ]
Q6: Are there age-related differences in susceptibility to this compound-induced phospholipidosis?
A6: Yes, research shows age plays a significant role in the manifestation of this compound-induced phospholipidosis. [, ] While newborns are highly susceptible, exhibiting both morphological and metabolic changes in the lungs, adult rats demonstrate greater resistance. [] Interestingly, direct administration to newborns induces phospholipidosis without causing mortality, unlike in utero exposure. []
Q7: How is this compound metabolized in the body?
A7: N-oxidation constitutes a significant metabolic pathway for this compound. [, ] This process yields metabolites like N-hydroxythis compound, which can be further converted to nitrones or C-nitroso and nitro compounds. [, ]
Q8: How does the presence of a para-chlorine atom influence the pharmacokinetics of this compound?
A8: The para-chlorine substituent contributes to the prolonged pharmacological effects of this compound, potentially by influencing its metabolism and lipid/aqueous distribution ratios. [, ] This structural feature distinguishes it from its parent compound, phentermine, affecting its tissue accumulation and elimination profiles. [, ]
Q9: What are the primary routes of this compound elimination?
A9: Urinary excretion represents a major elimination route for this compound and its metabolites. [, ] Acidifying the urine has been shown to enhance the excretion of unchanged this compound, suggesting pH-dependent renal elimination. []
Q10: How does the structure of this compound contribute to its pharmacological activity?
A10: this compound's amphiphilic nature, characterized by its hydrophobic ring structure and hydrophilic side chain, plays a crucial role in its interactions with phospholipids and subsequent development of phospholipidosis. [] The para-chlorine substitution further influences its pharmacokinetic properties, contributing to its prolonged duration of action. []
Q11: Does the N-methylation of this compound impact its activity?
A11: While direct comparisons are limited within the provided research, N-methylation plays a role in the structure-activity relationships of similar amphetamine derivatives. [] This modification can influence the compound's ability to cross the blood-brain barrier and interact with monoamine transporters, ultimately affecting its pharmacological and toxicological profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.